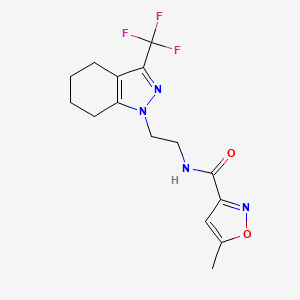
5-甲基-N-(2-(3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基)乙基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound with a complex molecular structure. It combines elements of indazole, isoxazole, and trifluoromethyl groups, suggesting it could be a potent molecule with diverse applications.
科学研究应用
Chemistry
As a reactant in the synthesis of more complex organic compounds.
Biology
Potential as a molecular probe for studying cellular mechanisms due to its unique structure.
Medicine
Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry
Used as an intermediate in the production of pharmaceuticals or agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Indazole Core
React 4,5,6,7-tetrahydroindazole with trifluoromethyl iodide in the presence of a strong base like sodium hydride to introduce the trifluoromethyl group.
Step 2: Synthesis of Isoxazole Ring
Condense 2-bromoethylamine with an isoxazole derivative in a cyclization reaction using a catalyst like palladium(II) acetate.
Step 3: Coupling Reactions
Couple the synthesized isoxazole derivative with the indazole core using an amide bond formation reaction.
Industrial Production Methods: In an industrial setting, these steps can be scaled up using continuous flow chemistry techniques to ensure consistency and efficiency. Strict control over reaction conditions such as temperature, pressure, and solvent purity is necessary to maintain high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the methyl group or the tetrahydroindazole ring.
Reduction: Potential sites for reduction include the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitutions can occur on the trifluoromethyl group or the methyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Ketones or alcohols derived from the methyl group.
Reduction Products: Reduced forms of the isoxazole ring.
Substitution Products: Halogenated derivatives of the original compound.
作用机制
The compound likely interacts with biological targets through its isoxazole and trifluoromethyl groups. These groups can form hydrogen bonds, Van der Waals interactions, and even covalent bonds with specific amino acids in protein active sites. The precise mechanism would depend on the particular application, whether it’s inhibiting an enzyme or binding to a receptor.
相似化合物的比较
Similar Compounds
5-methyl-N-(2-(3-chloromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
5-methyl-N-(2-(3-bromomethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
Uniqueness: The trifluoromethyl group significantly alters the compound’s electronic properties, making it more electronegative and potentially increasing its binding affinity to certain biological targets compared to its chloro or bromo analogs.
Conclusion
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound with versatile synthetic routes, diverse chemical reactivity, and promising applications in scientific research and industry. Its unique trifluoromethyl group distinguishes it from similar compounds, potentially enhancing its efficacy in various applications.
生物活性
5-Methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An isoxazole ring
- A trifluoromethyl group
- A tetrahydroindazole moiety
Molecular Formula : C15H18F3N3O
Molecular Weight : 351.32 g/mol
Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory and immunomodulatory effects. The mechanisms are often linked to the modulation of various signaling pathways:
- Inhibition of Pro-inflammatory Cytokines : Isoxazole derivatives have been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .
- Regulation of Immune Responses : Studies suggest that these compounds can modulate immune responses by affecting T-cell proliferation and differentiation. For example, they may enhance the production of regulatory T-cells while suppressing effector T-cell functions .
Anti-inflammatory Effects
In vitro studies have demonstrated that 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide exhibits significant anti-inflammatory properties. This is evidenced by its ability to inhibit the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. In animal models, it has shown potential in reducing symptoms associated with autoimmune diseases by modulating immune cell activity and cytokine profiles .
Case Studies
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To assess the efficacy of the compound in IBD models.
- Findings : The compound significantly reduced colonic inflammation and improved histopathological scores compared to controls. It was associated with lower levels of inflammatory markers such as IL-1β and TNF-α.
- Cancer Research :
Data Table: Biological Activities
属性
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-9-8-11(21-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(20-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPPUMCLUPZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














